molecular formula C8H9Br B032876 (2-Bromoethyl)benzene-D5 CAS No. 35845-64-8

(2-Bromoethyl)benzene-D5

Cat. No.: B032876
CAS No.: 35845-64-8
M. Wt: 190.09 g/mol
InChI Key: WMPPDTMATNBGJN-RALIUCGRSA-N
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Description

(2-Bromoethyl)benzene-D5 is a deuterated derivative of (2-Bromoethyl)benzene, where five hydrogen atoms in the benzene ring are replaced with deuterium. This compound is primarily used in research settings, particularly in studies involving isotopic labeling and tracing due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Bromoethyl)benzene-D5 is synthesized through the bromination of deuterated ethylbenzene. The process involves the anti-Markovnikov addition of hydrogen bromide to deuterated styrene. Specific reagents and catalysts, such as azobisisobutyronitrile in n-heptane solvent, are used to optimize the reaction conditions, including temperature and duration, to achieve a high yield of 95% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high purity and yield. The use of deuterated starting materials and specialized equipment is essential to maintain the integrity of the deuterium labeling.

Chemical Reactions Analysis

Types of Reactions

(2-Bromoethyl)benzene-D5 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide in methanol are used.

    Oxidation: Potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of benzoic acids.

    Reduction: Formation of ethylbenzene derivatives.

Scientific Research Applications

(2-Bromoethyl)benzene-D5 is widely used in scientific research due to its isotopic labeling properties. Applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The primary uniqueness of (2-Bromoethyl)benzene-D5 lies in its deuterium labeling, which provides enhanced stability and distinct analytical properties compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where precise tracking and analysis are required.

Properties

IUPAC Name

1-(2-bromoethyl)-2,3,4,5,6-pentadeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPPDTMATNBGJN-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCBr)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601310072
Record name Benzene-d5, (2-bromoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35845-64-8
Record name Benzene-d5, (2-bromoethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35845-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-d5, (2-bromoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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